5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide
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Overview
Description
Starting Materials: The thieno[3,4-c]pyrazole intermediate and a suitable pyrrolidine derivative.
Reaction Conditions: Condensation reactions typically carried out in polar solvents like ethanol or methanol, often under reflux.
Final Coupling with Phenyl Group
Starting Materials: The intermediate from the previous step and a phenyl halide.
Reaction Conditions: Nucleophilic substitution reactions in the presence of a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Mechanism of Action
Target of action
Pyrazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The interaction of pyrazole derivatives with their targets often involves strong H-bonding interactions between the NH moiety and the residual amino acids in the active site of the enzyme .
Biochemical pathways
Pyrazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of action
The molecular and cellular effects of pyrazole derivatives can also vary widely, but they often involve modulation of enzyme activity or receptor signaling, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
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Formation of the Thieno[3,4-c]pyrazole Core
Starting Materials: 2-aminothiophene and hydrazine derivatives.
Reaction Conditions: Cyclization reactions under reflux conditions in the presence of a suitable catalyst such as acetic acid or sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidation of the thieno[3,4-c]pyrazole ring can lead to the formation of sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in anhydrous solvents.
Products: Reduction of the carbonyl group to alcohols or amines.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Often carried out in polar aprotic solvents.
Products: Substitution reactions can introduce various functional groups onto the phenyl ring or the pyrrolidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development in areas such as anti-inflammatory, anticancer, or antimicrobial therapies.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,4-c]pyrazole Derivatives: These compounds share the core structure and may exhibit similar biological activities.
Pyrrolidine Carboxamides: Compounds with a pyrrolidine ring and a carboxamide group, which are often explored for their pharmacological properties.
Phenyl-Substituted Heterocycles: These compounds are widely studied for their diverse biological activities.
Uniqueness
What sets 5-oxo-1-phenyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrrolidine-3-carboxamide apart is the combination of these structural motifs in a single molecule. This unique arrangement can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-15-7-9-18(10-8-15)27-22(19-13-30-14-20(19)25-27)24-23(29)16-11-21(28)26(12-16)17-5-3-2-4-6-17/h2-10,16H,11-14H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANXPCLXXKYHTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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